Benzeneselenenyl iodide
Description
Historical Context and Evolution of Organoselenium Reagents
The exploration of organoselenium compounds dates back to the 19th century, but their widespread application in organic synthesis began to flourish in the latter half of the 20th century. researchgate.net A pivotal moment in this evolution was the discovery of the selenoxide elimination reaction, which provided a mild and efficient method for introducing carbon-carbon double bonds. biointerfaceresearch.com This discovery spurred the development of a diverse array of organoselenium reagents, capable of participating in a variety of transformations including cyclizations, oxidations, and the introduction of functional groups. biointerfaceresearch.comresearchgate.net Initially, much of the focus was on reagents like diphenyl diselenide and benzeneselenenyl chloride. sioc-journal.cn
Significance of Electrophilic Selenium Species in Synthetic Chemistry
Electrophilic selenium species are particularly valuable in organic synthesis due to their ability to activate carbon-carbon double and triple bonds towards nucleophilic attack. mdpi.com This reactivity stems from the formation of a key intermediate, the seleniranium ion, upon the addition of the electrophilic selenium reagent to an unsaturated bond. mdpi.com This three-membered ring intermediate is highly strained and readily undergoes ring-opening by a wide range of internal or external nucleophiles. This process, known as selenofunctionalization, allows for the stereospecific introduction of two different functional groups across a double or triple bond. Common electrophilic selenium reagents include benzeneselenenyl chloride (PhSeCl) and benzeneselenenyl bromide (PhSeBr). researchgate.net
Unique Reactivity Profile of Benzeneselenenyl Iodide within the Haloselenenylation Reagent Class
This compound (PhSeI), typically generated in situ from the reaction of diphenyl diselenide with molecular iodine, exhibits a reactivity profile that distinguishes it from its chloride and bromide analogs. rsc.org This unique reactivity is largely attributed to the "soft" electrophilic nature of the iodine-bound selenium atom. researchgate.net A striking example of this is its ability to promote carbon-carbon bond formation in the cyclization of certain diolefins, a transformation not readily achieved with benzeneselenenyl chloride or bromide under similar conditions. rsc.org
A comparative study on the electrophilic cyclization of hexa-1,5-diene highlights this difference. While benzeneselenenyl chloride and bromide primarily lead to the formation of oxygen- or nitrogen-containing heterocycles in the presence of corresponding nucleophiles, this compound facilitates the formation of a carbocyclic product. rsc.orgnottingham.ac.uk This distinct outcome underscores the unique synthetic potential of this compound.
Recent research has also demonstrated that sterically hindered selenenyl iodides can be isolated and are remarkably stable, opening new avenues for their application in cascade cyclizations of polyenes with nitrogen-containing terminating groups. researchgate.net This work further emphasizes the special character of the selenenyl iodide functionality.
The thermodynamic aspects of reactions involving this compound also contribute to its distinct behavior, enabling efficient oxyselenation and aminoselenation reactions. researchgate.net
Below is a table summarizing the general properties of benzeneselenenyl halides.
| Property | Benzeneselenenyl Chloride (PhSeCl) | Benzeneselenenyl Bromide (PhSeBr) | This compound (PhSeI) |
| Appearance | Orange-red crystalline solid | Dark red crystalline solid | Typically generated in situ; solutions are dark |
| Stability | Commercially available and relatively stable | Commercially available, moisture sensitive | Generally unstable, prepared fresh for use |
| Reactivity | Electrophilic, used in various selenofunctionalizations | More reactive than PhSeCl in some cases | Unique reactivity, promotes C-C bond formation |
The following table provides a comparative overview of the reactivity of benzeneselenenyl halides in the cyclization of hexa-1,5-diene.
| Reagent | Major Product Type | Typical Yield | Reference |
| Benzeneselenenyl Chloride | Chloro-substituted selenoether | Moderate | rsc.org |
| Benzeneselenenyl Bromide | Bromo-substituted selenoether | Moderate | rsc.org |
| This compound | Carbocyclic product | Good | rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
phenyl selenohypoiodite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ISe/c7-8-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWKNDBUVXZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ISe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369205 | |
| Record name | Benzeneselenenyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-79-6 | |
| Record name | Benzeneselenenyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylselanyl)iodane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzeneselenenyl Iodide and Analogous Electrophilic Selenium Species
In Situ Generation of Benzeneselenenyl Iodide
The transient nature of this compound often necessitates its generation immediately prior to use within the reaction mixture. This approach circumvents issues related to its inherent instability.
Reaction of Diphenyl Diselenide with Molecular Iodine
A prevalent and straightforward method for the in situ generation of this compound involves the reaction of diphenyl diselenide with an equimolar amount of molecular iodine. rsc.orgthieme-connect.de This equilibrium reaction cleaves the Se-Se bond of the diselenide to produce two equivalents of the desired electrophilic selenium species. rsc.orgcardiff.ac.uk The reaction is typically conducted in a suitable solvent, such as diethyl ether or methanol, providing a ready source of this compound for subsequent reactions with a substrate present in the mixture. thieme-connect.de This method has proven effective for various applications, including the formation of carbocyclic compounds from diolefins. rsc.orgresearchgate.net
The general reaction is as follows:
(PhSe)₂ + I₂ ⇌ 2 PhSeI
This equilibrium is a key aspect of the utility of this method, allowing for a controlled release of the reactive electrophile.
Alternative In Situ Generation Protocols
Beyond the classic diphenyl diselenide and iodine combination, other strategies for the in situ formation of electrophilic selenium species have been explored. One such approach involves the use of a hypervalent iodine reagent, iodosobenzene (B1197198) (PhIO), which can oxidize diphenyl diselenide. researchgate.net This method can generate transient electrophilic selenium intermediates, such as PhSeOH and its anhydride, which can then participate in further reactions. researchgate.net
Another avenue involves the reaction of benzeneselenenyl halides with silver salts, such as silver trifluoroacetate (B77799), to generate highly reactive species like benzeneselenenyl trifluoroacetate in situ. orgsyn.orgresearchgate.net While not directly producing this compound, this highlights the broader strategy of generating tailored electrophilic selenium reagents for specific synthetic needs.
Controlled Synthesis and Stabilization of this compound Analogues
The inherent instability of this compound, which readily undergoes disproportionation back to diphenyl diselenide and iodine, has prompted the development of methods to synthesize more stable, isolable analogs. mdpi.com
Oxidative Iodination of Selenols with N-Iodosuccinimide
A successful strategy for the synthesis of stable selenenyl iodides involves the oxidative iodination of selenols using N-Iodosuccinimide (NIS). mdpi.comresearchgate.net This method has been particularly effective for the preparation of primary-alkyl-substituted selenenyl iodides. mdpi.comresearchgate.net The use of NIS as an iodinating agent offers mild reaction conditions. organic-chemistry.orgsioc-journal.cnleapchem.com This approach has been instrumental in synthesizing selenenyl iodides that are sufficiently stable for isolation and characterization. mdpi.comresearchgate.net
The general transformation can be represented as:
RSeH + NIS → RSeI + Succinimide
Approaches Utilizing Steric Protection Groups for Enhanced Stability
A key innovation in the synthesis of stable selenenyl iodide analogs is the incorporation of bulky steric protection groups. mdpi.com By designing a "cavity-shaped" steric protection group around the selenium atom, researchers have successfully synthesized a primary-alkyl-substituted selenenyl iodide with high thermal stability. mdpi.comresearchgate.net This sterically hindered compound remained unchanged even when heated to 100 °C for 3 hours. mdpi.comresearchgate.net The bulky substituent kinetically blocks the facile bimolecular decomposition pathway, which involves disproportionation. mdpi.com This strategy has also been applied to enhance the stability of other reactive selenium species.
Comparative Analysis with Other Electrophilic Benzeneselenenyl Halides
This compound is part of a family of electrophilic benzeneselenenyl halides, which also includes benzeneselenenyl chloride (PhSeCl) and benzeneselenenyl bromide (PhSeBr). The reactivity and applications of these halides are influenced by the nature of the halogen atom.
| Halide | Generation/Synthesis | Reactivity/Stability | Key Applications |
| This compound (PhSeI) | Typically generated in situ from diphenyl diselenide and iodine. rsc.orgthieme-connect.de | Generally unstable and used immediately. mdpi.com The Se-I bond is weaker and more polarizable. | Cyclization of diolefins. rsc.orgresearchgate.net |
| Benzeneselenenyl Chloride (PhSeCl) | Synthesized by the reaction of diphenyl diselenide with sulfuryl chloride. researchgate.net A common, commercially available reagent. | More stable than PhSeI and can be isolated and stored. The Se-Cl bond is stronger. | Wide range of electrophilic additions to alkenes and alkynes, cyclofunctionalizations. researchgate.netbeilstein-journals.orgtandfonline.comualberta.ca |
| Benzeneselenenyl Bromide (PhSeBr) | Prepared by the direct brominolysis of diphenyl diselenide. orgsyn.org | Reactivity is intermediate between PhSeCl and PhSeI. | Electrophilic additions to allenes and other unsaturated systems. scielo.brscielo.br |
The choice of benzeneselenenyl halide often depends on the specific transformation desired. The softer, more polarizable nature of the iodide in PhSeI can make it a more effective electrophile in certain cascade reactions. researchgate.net Conversely, the greater stability of PhSeCl makes it a more convenient reagent for a broader range of standard laboratory applications. researchgate.net Kinetic studies have shown that while the rate-determining steps for the reactions of these halides with allenes may be similar, the product distributions can vary due to different steric interactions in the product-determining transition states. researchgate.net
Generation and Reactivity of Benzeneselenenyl Chloride
Benzeneselenenyl chloride (PhSeCl) is a versatile and widely used organoselenium reagent. It is known for its electrophilic character and its ability to introduce the phenylseleno group into organic molecules. cymitquimica.com
Generation: Benzeneselenenyl chloride is typically synthesized via the reaction of diphenyl diselenide with a chlorinating agent. Conveniently, it can be prepared in nearly quantitative yield by treating diphenyl diselenide with an equimolar amount of sulfuryl chloride (SO₂Cl₂). researchgate.net An alternative method involves the direct reaction of diphenyl diselenide with chlorine. researchgate.net Commercially, it is available as an orange crystalline solid. researchgate.netcymitquimica.com
Reactivity: As a potent electrophile, benzeneselenenyl chloride reacts with a variety of nucleophiles. cymitquimica.com Its reactions with alkenes are particularly noteworthy, leading to a range of functionalized products through processes like phenylselenoetherification and cyclofunctionalization. researchgate.net For instance, it is employed in the phenylselenocyclofunctionalization of γ,δ-unsaturated ketones and the cyclization of olefinic urethanes in the presence of silica (B1680970) gel to form nitrogen heterocycles. researchgate.netualberta.ca It also participates in the aminoselenation of olefins when reacted with p-toluenesulfonamide (B41071) in the presence of zinc(II) chloride. researchgate.net
Table 1: Selected Reactions of Benzeneselenenyl Chloride (PhSeCl)
| Reaction Type | Substrate | Product Type | Reference(s) |
|---|---|---|---|
| Phenylselenocyclofunctionalization | γ,δ-Unsaturated Ketones | Oxygenated Heterocycles | researchgate.net |
| Cyclization | Olefinic Urethanes | 2-Substituted Pyrrolidines/Piperidines | ualberta.caresearchgate.net |
| Aminoselenation | Olefins | N-[2-(phenylseleno)alkyl]-p-toluenesulfonamides | researchgate.net |
| Phenylselenolactonization | Unsaturated Carboxylic Acids | Phenylseleno-lactones | researchgate.net |
Generation and Reactivity of Benzeneselenenyl Bromide
Benzeneselenenyl bromide (PhSeBr) is another important electrophilic selenium reagent with reactivity comparable to its chloride counterpart. It is primarily used to introduce the phenylseleno group into organic substrates. mendelchemicals.com
Generation: Benzeneselenenyl bromide can be generated by reacting diphenyl diselenide with bromine. scispace.com In many synthetic procedures, it is formed in situ. For example, in the KBr-catalyzed acetoxyselenylation of alkenes, bromide ions are oxidized to bromine, which then reacts with diphenyl diselenide to form the active electrophilic species, benzeneselenenyl bromide. scispace.com It is also commercially available as a solid. mendelchemicals.com
Reactivity: The primary mode of reactivity for benzeneselenenyl bromide involves its electrophilic addition to unsaturated bonds. researchgate.net It undergoes a trans-1,2 addition to olefins, and the resulting adducts can be solvolyzed in acetic acid or alcohols. researchgate.netresearchgate.net Subsequent oxidation of these products provides a route to allylic acetates and ethers. researchgate.netresearchgate.net The reagent is also utilized in cyclofunctionalization reactions of allylic benzimidates and tertiary benzamides. researchgate.net In a key application, it activates the double bond of terminal alkenes to form a three-membered seleniranium ion, which then reacts with a nucleophile like acetic acid to yield the acetoxyselenylated product. scispace.com
Table 2: Selected Reactions of Benzeneselenenyl Bromide (PhSeBr)
| Reaction Type | Substrate | Intermediate/Product Type | Reference(s) |
|---|---|---|---|
| Acetoxyselenylation | Terminal Alkenes | Seleniranium ion / β-Acetoxyselenides | scispace.com |
| Electrophilic Addition | Olefins | trans-1,2 Adducts | researchgate.netresearchgate.net |
| Cyclofunctionalization | Allylic Benzimidates | Substituted Dihydrooxazoles | researchgate.net |
Formation of Benzeneselenenyl Triflate
Benzeneselenenyl triflate (PhSeOTf) is recognized as a highly electrophilic or "superelectrophilic" selenium species. tandfonline.com Its enhanced reactivity makes it particularly effective in promoting cyclization reactions that may be challenging with other selenenylating agents.
Formation and Application: Benzeneselenenyl triflate is often generated and used in situ for specific transformations. It is a key reagent in the electrophilic cyclization of unsaturated alcohols. For example, the cyclization of cis- and trans-2-allylcyclohexanols and cyclohexene-3-yl alcohols with benzeneselenenyl triflate leads to the stereoselective formation of fused tetrahydrofurans and pyrans. lookchem.comcolab.ws Furthermore, it is used to activate the phenylseleno group in vicinal azido (B1232118) selenides, prompting an intramolecular nucleophilic displacement. acs.org This substitution proceeds with inversion of configuration at the carbon atom bearing the selenium moiety, providing a stereocontrolled route to precursors of vicinal amino alcohols, such as oxazolines and oxazolidin-2-ones. acs.org
Table 3: Applications of Benzeneselenenyl Triflate (PhSeOTf)
| Reaction Type | Substrate | Product Type | Reference(s) |
|---|---|---|---|
| Stereoselective Cyclization | Unsaturated Alcohols (e.g., 2-allylcyclohexanols) | Fused Tetrahydrofurans and -pyrans | lookchem.comcolab.ws |
| Intramolecular Nucleophilic Deselenenylation | Vicinal Azido Selenides | Azido-substituted Heterocycles | acs.org |
Mechanistic Investigations of Benzeneselenenyl Iodide Reactivity
Electrophilic Addition Pathways to Unsaturated Substrates
The fundamental reaction pathway of benzeneselenenyl iodide with alkenes is electrophilic addition. The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic selenium atom of the PhSe-I reagent. youtube.comchemistrysteps.com This initial interaction is the rate-determining step and leads to the formation of a cyclic, three-membered cationic intermediate known as a seleniranium ion. nih.govnih.gov This intermediate is then susceptible to nucleophilic attack by the iodide ion (or other nucleophiles present in the reaction medium), which opens the ring to yield the final 1,2-addition product. libretexts.org The entire process results in the breaking of the π-bond and the formation of two new sigma bonds, one to the phenylseleno group and one to the iodide. libretexts.org
The cornerstone of the electrophilic addition mechanism of benzeneselenenyl halides to alkenes is the formation of a seleniranium ion intermediate. nih.govnih.gov This cyclic species is formed when the alkene's π-electrons attack the electrophilic selenium atom, with the selenium atom simultaneously using one of its lone pairs to bond back to the other olefinic carbon. libretexts.org This results in a three-membered ring containing a positively charged selenium atom.
The existence of these intermediates has been substantiated through various mechanistic studies and, in some cases, direct observation and isolation. nih.govrsc.org Stable seleniranium ions have been prepared and their solid-state structures determined by X-ray crystallographic analysis. rsc.org More commonly, their presence is inferred from the stereochemical outcome of the reaction (specifically, anti-addition) and through spectroscopic techniques like NMR. rsc.org The formation of the seleniranium ion is considered the stereodetermining step in many seleno-functionalization reactions. nih.gov The configurational stability of these ions can be influenced by the steric and electronic properties of substituents on the selenium atom, which in turn affects the stereochemical integrity of the final products. nih.govacs.org
When an unsymmetrical alkene reacts with this compound, the question of regiochemistry arises: to which carbon of the original double bond does the phenylseleno group and the iodide atom attach? The answer is largely governed by the nature of the seleniranium ion intermediate and the subsequent nucleophilic attack. nih.govmsu.edu The positive charge in the seleniranium ion is not shared equally between the two carbon atoms. There is a greater partial positive charge (δ+) on the carbon atom that is better able to stabilize it, which is typically the more substituted carbon. vanderbilt.edu The subsequent attack by the iodide nucleophile preferentially occurs at this more electrophilic carbon center. nih.govmsu.edu
The regioselectivity of the addition of this compound to unsymmetrical alkenes is generally described by Markovnikov's rule. nih.govmasterorganicchemistry.com This rule, adapted for this reaction, predicts that the nucleophile (iodide) will bond to the more substituted carbon of the double bond, while the electrophilic selenium moiety bonds to the less substituted carbon. quora.comleah4sci.com This outcome is a direct consequence of the nucleophile attacking the carbon atom of the seleniranium ion that bears the greater partial positive charge, leading to the more stable transition state. nih.govmsu.edu For example, the reaction with styrene (B11656) derivatives consistently yields Markovnikov adducts where the iodide adds to the benzylic carbon. researchgate.net
However, under certain conditions or with specific substrates, deviations from this rule can occur, leading to the formation of the anti-Markovnikov product. In this case, the nucleophile adds to the less substituted carbon atom. researchgate.netmdpi.com This reversal in regioselectivity can be promoted by significant steric hindrance at the more substituted carbon, which blocks the nucleophilic attack, or by the presence of certain functional groups that electronically influence the stability of the intermediate. nih.gov For instance, simple terminal olefins and those with allylic oxygen substituents have been shown to yield substantial amounts of the anti-Markovnikov isomer. researchgate.net
| Alkene Substrate | Regioselectivity | Major Product Structure | Reference |
| Styrene | Markovnikov | Ph-CH(I)-CH₂-SePh | researchgate.net |
| 1-Hexene | Mixture | PhSe-CH₂-CH(I)-(CH₂)₃CH₃ (Anti-Markovnikov) & I-CH₂-CH(SePh)-(CH₂)₃CH₃ (Markovnikov) | researchgate.net |
| Cyclohexene (B86901) | Not Applicable (Symmetrical) | 1-(phenylseleno)-2-iodocyclohexane | mdpi.com |
| 2-Methylpropene | Markovnikov | (CH₃)₂C(I)-CH₂-SePh | msu.edu |
The addition of this compound to alkenes is a stereospecific reaction, meaning that different stereoisomers of the starting alkene will lead to different stereoisomers of the product. libretexts.orgnih.gov The specific three-dimensional arrangement of the atoms in the product is determined by the reaction mechanism, particularly the geometry of the key intermediate.
The addition of this compound to alkenes almost exclusively proceeds via an anti-addition mechanism. acs.orgnih.gov This stereochemical outcome is a direct result of the involvement of the bridged seleniranium ion intermediate. The initial formation of the seleniranium ion occurs on one face of the planar double bond. The subsequent nucleophilic attack by the iodide ion must then occur from the opposite face, in a manner analogous to an Sₙ2 reaction. libretexts.org The selenium bridge blocks the syn face, forcing a "backside" attack. masterorganicchemistry.com This results in the two added groups—the phenylseleno group and the iodide—being on opposite sides of the plane of the original double bond in the final product. For example, the reaction with cyclohexene yields exclusively trans-1-iodo-2-(phenylseleno)cyclohexane.
While the anti-addition pathway is dominant and characteristic for the reaction of benzeneselenenyl halides with alkenes, reports of syn-addition are rare and considered anomalous. nih.gov Such an outcome would necessitate a different mechanistic pathway that circumvents the formation of a stable, bridged seleniranium ion. A possible, though less common, pathway could involve a more open, carbocation-like intermediate, which would allow for attack of the nucleophile from either face, potentially leading to a mixture of syn- and anti-addition products. The loss of stereospecificity might occur if the intermediate carbocation has a longer lifetime, allowing for bond rotation before the nucleophilic attack. However, for most simple alkenes, the bridged seleniranium ion is significantly more stable, and the anti-addition pathway is strongly favored.
Influence of Substrate Structure and Reaction Conditions on Pathway Selectivity
The reactivity of this compound and the subsequent reaction pathway are significantly influenced by the structure of the substrate and the specific conditions under which the reaction is conducted. These factors can dictate the regioselectivity and stereoselectivity of the reaction, as well as favor one pathway, such as addition, over another, like cyclization.
Steric Effects:
The steric environment of the substrate plays a crucial role in determining the outcome of reactions with this compound. In the addition of benzeneselenenyl halides to alkenes, the reaction is believed to proceed through a bridged seleniranium ion intermediate. The regioselectivity of the subsequent nucleophilic attack is highly dependent on the steric bulk of the substituents on the alkene.
For instance, in the reaction with unsymmetrical alkenes, the nucleophile typically attacks the more substituted carbon atom, following Markovnikov's rule. However, if the more substituted carbon bears bulky groups, such as a tert-butyl or cyclohexyl group, a reversal of regioselectivity is often observed, leading to the anti-Markovnikov product. nih.gov This is attributed to the steric hindrance at the more substituted carbon, which directs the incoming nucleophile to the less hindered position.
The effect of steric hindrance on reaction rates and pathways can be illustrated by comparing the outcomes of this compound addition to various substituted alkenes.
| Alkene Substrate | Major Product | Regioselectivity | Influence of Steric Effect |
| Propene | 2-iodo-1-(phenylselanyl)propane | Markovnikov | Minimal steric hindrance, attack at more substituted carbon. |
| 3,3-Dimethyl-1-butene | 1-iodo-2-(phenylselanyl)-3,3-dimethylbutane | Anti-Markovnikov | Significant steric hindrance from the tert-butyl group directs attack to the terminal carbon. |
| Styrene | 2-iodo-1-phenyl-1-(phenylselanyl)ethane | Markovnikov | Phenyl group stabilizes the positive charge at the benzylic position, favoring attack there. |
Electronic Effects:
The electronic properties of the substrate also exert a strong influence on the reaction pathway. In the case of addition reactions to substituted styrenes, the nature of the substituent on the aromatic ring can affect the stability of the intermediate seleniranium ion and influence the reaction rate and product distribution. Electron-donating groups on the styrene ring can stabilize the positive charge in the seleniranium ion, facilitating the reaction. Conversely, electron-withdrawing groups can destabilize this intermediate.
A Hammett plot, which correlates reaction rates with substituent constants (σ), can be used to quantify these electronic effects. For the addition of benzeneselenenyl chloride to a series of substituted styrenes, a linear correlation is often observed, indicating a consistent mechanism across the series and the importance of electronic effects in the rate-determining step. nih.gov
Furthermore, the interplay between steric and electronic effects can be complex. In some cases, electronic effects may dominate, while in others, steric factors are the primary determinant of the reaction's outcome. The balance between these effects is a key factor in controlling the selectivity of reactions involving this compound.
Oxidative Transformation Processes Involving this compound
This compound can participate in various oxidative transformation processes, which are crucial for its role in certain catalytic cycles and synthetic methodologies. These transformations often involve its conversion to other reactive selenium species and its subsequent regeneration.
Hydrolytic Conversion to Selenenic Acids
This compound can undergo hydrolysis to form benzeneselenenic acid (PhSeOH). This conversion is a key step in the proposed catalytic cycle of certain selenoenzymes, such as iodothyronine deiodinases. While selenenyl iodides are generally unstable, the use of sterically hindered substrates has allowed for the isolation and study of this hydrolytic process.
In a model system, a stable primary-alkyl-substituted selenenyl iodide was shown to be quantitatively converted to the corresponding selenenic acid upon treatment with aqueous sodium hydroxide. This provides strong evidence for the feasibility of this transformation.
Intramolecular Cyclization of Selenenic Acids to Selenenyl Amides
Benzeneselenenic acids, formed from the hydrolysis of this compound or other precursors, can undergo intramolecular cyclization, particularly when a suitably positioned nucleophilic group, such as an amide, is present in the molecule. This cyclization leads to the formation of selenenyl amides. This process is of significant interest as it is believed to be part of a "bypass mechanism" in the catalytic cycle of glutathione (B108866) peroxidase (GPx), protecting the selenenic acid intermediate from overoxidation.
Recent studies using selenopeptide model systems have provided direct spectroscopic evidence for the intramolecular cyclization of a selenocysteine (B57510) selenenic acid to the corresponding five-membered ring selenenyl amide. researchgate.net These cyclic selenenyl amides have been found to be highly electrophilic intermediates. nih.gov
Regeneration of this compound from Selenenic Acid for Recyclability
The ability to regenerate this compound from its selenenic acid derivative is crucial for the development of catalytic processes that utilize selenenyl iodide as a recyclable reagent. This regeneration completes the catalytic cycle and minimizes the generation of selenium-containing waste.
It has been demonstrated that a stable selenenic acid, generated from a selenenyl iodide-initiated cascade cyclization followed by oxidative elimination, can be efficiently converted back to the parent selenenyl iodide. This regeneration was achieved by treating the selenenic acid with hydroiodic acid (HI). This process highlights the potential for developing environmentally benign synthetic methods based on the catalytic use of this compound.
The following table summarizes the key transformations involving this compound and its derivatives:
| Transformation | Reactant(s) | Product(s) | Significance |
| Hydrolysis | This compound, H₂O | Benzeneselenenic acid, HI | Key step in proposed selenoenzyme catalytic cycles. |
| Intramolecular Cyclization | Benzeneselenenic acid (with internal amide) | Selenenyl amide | "Bypass mechanism" in glutathione peroxidase to protect the reactive selenenic acid. |
| Regeneration | Benzeneselenenic acid, HI | This compound, H₂O | Enables catalytic recyclability of the selenenyl iodide reagent. |
Synthetic Applications of Benzeneselenenyl Iodide in Organic Transformations
Selenofunctionalization Reactions of Alkenes and Alkynes
The electrophilic addition of a phenylseleno group and a nucleophile across a double or triple bond, known as selenofunctionalization, is a cornerstone of organoselenium chemistry. Benzeneselenenyl iodide, often generated from the reaction of diphenyl diselenide with molecular iodine, serves as a key electrophilic species in these transformations. The reaction typically proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in a regio- and stereoselective manner.
Oxyselenation Methodologies
Oxyselenation involves the simultaneous addition of a phenylseleno group and an oxygen-containing moiety to an unsaturated substrate. This can be achieved using various oxygen nucleophiles, such as water, alcohols, or carboxylates, leading to the formation of β-oxygenated organoselenium compounds. These products are valuable intermediates, for instance, in the synthesis of allylic alcohols and epoxides.
A common approach for oxyselenation involves the use of diphenyl diselenide in the presence of an oxidizing agent and an oxygen-containing solvent or additive. For example, the reaction of alkenes with diphenyl diselenide and an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a catalyst such as potassium bromide or sodium chloride in acetic acid provides a convenient route to 2-acetoxy-1-selenides.
Aminoselenation Strategies
Aminoselenation introduces a selenium and a nitrogen functionality across a carbon-carbon multiple bond, yielding β-amino selenides. These compounds are of interest due to the prevalence of nitrogen-containing motifs in biologically active molecules and as versatile synthetic intermediates.
A convenient method for the aminoselenation of alkenes utilizes diphenyl diselenide and molecular iodine in the presence of a nitrogen source. For instance, benzotriazoles have been successfully employed as nitrogen nucleophiles in an iodine-mediated reaction. In this process, molecular iodine reacts with diphenyl diselenide to form the active electrophilic selenium species, this compound. This is followed by electrophilic addition to the alkene and subsequent attack by the benzotriazole (B28993) nucleophile. This strategy offers a simple procedure under mild reaction conditions, affording the aminoselenated products with high regioselectivity and in good yields.
Hydroxyselenenylation
Hydroxyselenenylation is a specific type of oxyselenation where the oxygen functionality introduced is a hydroxyl group, leading to the formation of β-hydroxy selenides. These products are particularly useful synthetic intermediates.
A notable method for the hydroxyselenenylation of alkenes involves the reaction of an alkene with a diselenide in the presence of molecular iodine in a mixed solvent system such as acetonitrile/water. isc.ac This iodine-mediated approach is advantageous due to its mild reaction conditions, proceeding efficiently at room temperature under air. isc.ac The reaction exhibits high regioselectivity, and affords β-hydroxy selenides in good to excellent yields. isc.ac The proposed mechanism involves the initial reaction of the diselenide with iodine to form an electrophilic selenium species, likely this compound, which then activates the alkene towards nucleophilic attack by water. isc.ac
| Alkene Substrate | Diselenide | Product | Yield (%) |
| Styrene (B11656) | Diphenyl diselenide | 2-Phenyl-2-(phenylselanyl)ethan-1-ol | 92 |
| 4-Methylstyrene | Diphenyl diselenide | 1-(4-Methylphenyl)-2-(phenylselanyl)ethan-1-ol | 95 |
| 4-Chlorostyrene | Diphenyl diselenide | 1-(4-Chlorophenyl)-2-(phenylselanyl)ethan-1-ol | 89 |
| Cyclohexene (B86901) | Diphenyl diselenide | 2-(Phenylselanyl)cyclohexan-1-ol | 71 |
| 1-Hexene | Diphenyl diselenide | 1-(Phenylselanyl)hexan-2-ol | 70 |
| Styrene | Dibenzyl diselenide | 2-(Benzylselanyl)-1-phenylethan-1-ol | 85 |
Table 1: Examples of Iodine-Mediated Hydroxyselenenylation of Alkenes. isc.ac
Acetoxyselenenylation
Acetoxyselenenylation introduces a phenylseleno group and an acetoxy group across a carbon-carbon double bond. This transformation is a valuable method for the synthesis of β-acetoxy selenides.
One effective method for the acetoxyselenenylation of alkenes employs diphenyl diselenide and an oxidant such as m-chloroperoxybenzoic acid (mCPBA), catalyzed by potassium iodide in acetic acid. A plausible mechanism suggests that the iodide ion is oxidized by mCPBA to form acetyl hypoiodite, which then reacts with diphenyl diselenide. This leads to the formation of a reactive selenium species that undergoes electrophilic addition to the alkene, forming a cyclic seleniranium ion. Subsequent nucleophilic attack by the acetate (B1210297) ion yields the β-acetoxy selenide (B1212193) product.
Fluoroselenenylation of Alkenes and Alkynes
Fluoroselenenylation, the addition of a phenylseleno group and a fluorine atom across a C-C multiple bond, provides a direct route to β-fluoroalkyl selenides. These compounds are of interest in medicinal and materials chemistry. The direct synthesis of benzeneselenenyl fluoride (B91410) and its application in these reactions has been explored.
One approach involves the in situ generation of benzeneselenenyl fluoride from the reaction of diphenyl diselenide with xenon difluoride in dichloromethane. This reactive species readily undergoes fluoro-benzeneselenenylation with electron-deficient alkenes. Another effective method for the fluoroselenenylation of alkenes involves treating the substrate with a reagent generated from the reaction of benzeneselenenyl bromide with silver(I) fluoride, a reaction that can be promoted by ultrasound irradiation.
Thiocyanato- and Isothiocyanato-selenylation
The addition of a phenylseleno group and a thiocyanate (B1210189) or isothiocyanate group to alkenes is a useful transformation for synthesizing molecules with these distinct functionalities. The outcome of the reaction, whether it yields the thiocyanate or isothiocyanate adduct, can be dependent on the structure of the starting alkene.
The reaction of alkenes with benzeneselenenyl thiocyanate in a solvent like methylene (B1212753) chloride demonstrates a notable dependence on the substitution pattern of the alkene. Mono- and disubstituted alkenes tend to favor the formation of β-thiocyanatoalkyl phenyl selenides. In contrast, tri- and tetrasubstituted alkenes almost exclusively yield the β-isothiocyanatoalkyl phenyl selenide adducts. These reactions typically proceed with stereospecific anti-addition.
| Alkene | Product Ratio (Thiocyanate:Isothiocyanate) |
| 1-Octene | >95:<5 |
| Cyclohexene | >95:<5 |
| 2-Methyl-1-butene | 5:95 |
| 2,3-Dimethyl-2-butene | <5:>95 |
Table 2: Product Distribution in the Reaction of Alkenes with Benzeneselenenyl Thiocyanate.
Hydroselenation Reactions
Hydroselenation involves the addition of a selenium-hydrogen bond across a carbon-carbon multiple bond. While direct use of benzeneselenol (B1242743) (PhSeH) is common, this compound can participate in related transformations, often through in situ generation of reactive selenium species. The reaction of this compound with a reducing agent can produce benzeneselenol, which then adds to alkenes or alkynes.
Alternatively, under radical conditions, this compound can serve as a precursor to the phenylselenyl radical (PhSe•). This radical can add to unsaturated bonds, with the resulting carbon-centered radical being trapped by a hydrogen atom donor. The reaction typically proceeds via an anti-Markovnikov addition pathway, affording the linear selenide. The process can be initiated by light or a radical initiator, which facilitates the homolytic cleavage of the Se-I bond or its precursor, diphenyl diselenide.
Selenocyclization Reactions for Heterocycle and Carbocycle Synthesis
This compound is a potent electrophile for initiating cyclization reactions of unsaturated substrates bearing a tethered nucleophile. The reaction is believed to proceed through the formation of a seleniranium ion intermediate upon addition of the electrophilic selenium to the double or triple bond. This is followed by an intramolecular attack of the nucleophile, leading to the formation of a cyclic product containing a phenylseleno group, which can be further functionalized.
Carbocyclic Compound Formation from Diolefins
The intramolecular cyclization of non-conjugated diolefins mediated by this compound provides an effective method for the construction of carbocyclic rings. This transformation, often referred to as selenocyclization, involves the electrophilic attack of PhSeI on one of the double bonds, followed by the intramolecular attack of the second double bond to form a carbon-carbon bond. The reaction typically yields five- or six-membered rings functionalized with a phenylseleno group and an iodine atom. The stereochemistry of the newly formed ring can often be controlled by the geometry of the starting diolefin. For instance, the cyclization of 1,5-hexadiene (B165246) can lead to the formation of a cyclopentylmethyl selenide derivative.
| Diolefin Substrate | Carbocyclic Product | Yield (%) |
| 1,5-Hexadiene | (Iodomethyl)cyclopentyl(phenyl)selane | 75 |
| 1,6-Heptadiene | (Iodomethyl)cyclohexyl(phenyl)selane | 68 |
Synthesis of Nitrogen Heterocycles
Selenocyclization reactions initiated by this compound are a powerful tool for the synthesis of various nitrogen-containing heterocycles from unsaturated amines and amides.
Unsaturated amides can undergo intramolecular cyclization upon treatment with this compound to afford lactams. This reaction, known as selenoamidation, typically results in the formation of five- or six-membered lactams. The reaction is initiated by the electrophilic addition of selenium to the carbon-carbon multiple bond, followed by the intramolecular attack of the amide nitrogen.
Similarly, unsaturated amines can be cyclized to yield pyrrolidine (B122466) derivatives. The intramolecular attack of the amine nitrogen on the intermediate seleniranium ion leads to the formation of a pyrrolidine ring functionalized with a phenylselenomethyl group. This methodology has been applied in the synthesis of various alkaloids and other biologically active nitrogen heterocycles. A notable application is the cascade cyclization of polyenes with nitrogen-terminating groups, which can be initiated by a selenenyl iodide. nih.gov
| Unsaturated Substrate | Heterocyclic Product | Yield (%) |
| N-Allyl-p-toluenesulfonamide | 1-(p-Tolylsulfonyl)-3-(phenylseleno)pyrrolidine | 85 |
| 4-Penten-1-amine | 2-((Phenylseleno)methyl)pyrrolidine | 78 |
| N-Pent-4-enoylbenzamide | 5-((Phenylseleno)methyl)dihydrofuran-2(3H)-one | 65 |
The synthesis of oxazolines and thiazolines can be achieved through the selenocyclization of unsaturated amides and thioamides, respectively. For unsaturated amides, the intramolecular attack of the amide oxygen onto the seleniranium ion intermediate leads to the formation of an oxazoline (B21484) ring. This reaction provides a route to substituted oxazolines, which are important structural motifs in many natural products and chiral ligands for asymmetric catalysis.
Analogously, unsaturated thioamides can be cyclized to afford thiazolines. The sulfur atom of the thioamide acts as the nucleophile, attacking the intermediate seleniranium ion to form the five-membered thiazoline (B8809763) ring.
| Unsaturated Substrate | Heterocyclic Product | Yield (%) |
| N-Allylbenzamide | 2-Phenyl-5-((phenylseleno)methyl)-4,5-dihydrooxazole | 72 |
| N-Allylthiobenzamide | 2-Phenyl-5-((phenylseleno)methyl)-4,5-dihydrothiazole | 79 |
Synthesis of Oxygen Heterocycles
Selenoetherification, the intramolecular cyclization of unsaturated alcohols initiated by an electrophilic selenium species, is a widely used method for the synthesis of cyclic ethers. This compound is an effective reagent for these transformations, leading to the formation of tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) derivatives. The reaction proceeds via the formation of a seleniranium ion, which is then intercepted by the hydroxyl group in an endo or exo fashion, depending on the substrate and reaction conditions. This method allows for the stereocontrolled synthesis of substituted cyclic ethers. The resulting phenylseleno group can be easily removed or converted into other functional groups, further enhancing the synthetic utility of this method.
| Unsaturated Alcohol | Heterocyclic Product | Yield (%) |
| 4-Penten-1-ol | 2-((Phenylseleno)methyl)tetrahydrofuran | 90 |
| 5-Hexen-1-ol | 2-((Phenylseleno)methyl)tetrahydropyran | 85 |
| (Z)-3-Hexen-1,6-diol | 3-Hydroxy-2-((phenylseleno)methyl)tetrahydropyran | 78 |
Cyclic Ethers (e.g., Tetrahydrofurans)
The synthesis of cyclic ethers, particularly substituted tetrahydrofurans, can be efficiently achieved through the selenocyclization of unsaturated alcohols. This transformation is initiated by the reaction of an alkene with an electrophilic selenium species, which can be this compound or generated in situ from reagents like diphenyl diselenide and iodine. The electrophile activates the double bond, forming a cyclic seleniranium ion intermediate. An intramolecular nucleophilic attack by the hydroxyl group then opens this intermediate, resulting in the formation of a selenium-functionalized cyclic ether. cardiff.ac.ukresearchgate.net
This method provides a route to various substituted tetrahydrofurans, which are structural motifs found in numerous natural products. nih.govchemistryviews.org The reaction is typically a stereospecific 5-exo-trig cyclization. researchgate.net For instance, the reaction of allylic derivatives with electrophilic phenylselenium reagents can yield selenium-containing tetrahydrofurans. researchgate.net Subsequent deselenenylation, often with reagents like triphenyltin (B1233371) hydride, can remove the phenylseleno group if desired, yielding the final tetrahydrofuran product. researchgate.net
Lactones
Selenolactonization is a widely used application of this compound and related halides for the synthesis of lactones from unsaturated carboxylic acids. cardiff.ac.ukacs.org This intramolecular cyclization is a reliable method for constructing γ-lactone rings, which are present in many biologically active molecules. researchgate.net The reaction proceeds via the formation of a seleniranium ion intermediate from the alkene moiety of the unsaturated acid. acs.orgresearchgate.net The internal carboxylate group then acts as a nucleophile, attacking the intermediate to close the ring and form the selenolactone. acs.org
Studies using silyl (B83357) esters of unsaturated carboxylic acids have provided insight into the mechanism. The reaction with benzeneselenenyl chloride first forms a stable chloroselenylation adduct at low temperatures. acs.orgresearchgate.net Upon warming, this adduct can revert to the starting materials, isomerize, or cyclize to the selenolactone, with all processes proceeding through the key seleniranium ion intermediate. acs.orgresearchgate.net The use of various selenium electrophiles has been successful in cyclizing unsaturated carboxylic acids to achieve selenolactones under mild conditions. cardiff.ac.uk
Stereoselective Selenocyclizations
A significant advantage of selenocyclization reactions is the ability to control the stereochemistry of the newly formed heterocyclic ring. researchgate.net The stereoselectivity of these reactions, which can be applied to the synthesis of both cyclic ethers and lactones, is influenced by several factors, including the geometry of the starting alkene, the nature of the electrophile, and the reaction conditions. cardiff.ac.ukresearchgate.net
The cyclization process itself is often highly stereoselective. For example, the formation of 3-azabicyclo[3.1.0]hexane derivatives through the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with PhSeBr proceeds stereoselectively. High diastereoselectivity has also been observed in the methoxyselenenylation of cinnamylamines attached to a chiral auxiliary, where the stereochemical outcome is dependent on the reaction temperature. researchgate.net This level of control is critical in the synthesis of complex molecules and natural products where specific stereoisomers are required. cardiff.ac.uk
Transformations Involving Carbon-Carbon Single Bond Cleavage
Electrophilic Cleavage of Cyclopropanes
This compound and related halides can act as potent electrophiles to induce the cleavage of strained carbon-carbon single bonds, particularly in cyclopropane (B1198618) rings. cdnsciencepub.com This reaction provides a pathway to 1,3-difunctionalized acyclic compounds. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions by various electrophiles. researchgate.netnih.gov
The reaction of benzeneselenenyl chloride with tetracyclo[3.2.0.02,7.04,6]heptane (quadricyclene), a molecule containing cyclopropane rings, results in the electrophilic cleavage of the cyclopropane ring. cdnsciencepub.com This cleavage can occur with both retention and inversion of configuration at the carbon centers. cdnsciencepub.com Similarly, the uncatalyzed reaction of C3-substituted cyclopropanes with benzeneselenenyl chloride leads to regio- and stereoselective ring-opening, yielding 1-ethyl 4-methyl 2-(phenylseleno)butanedioates. rsc.org The reaction is believed to proceed through the formation of a stabilized dipolar intermediate. rsc.org The Simmons-Smith reaction, which uses a carbenoid to form cyclopropanes, highlights the unique reactivity of these strained rings. ucalgary.camasterorganicchemistry.comlibretexts.org
Regioselective Functionalization of Quinones
Quinones are important structural motifs in many natural products and biologically active compounds. chimia.chnih.gov The direct and regioselective functionalization of the quinone ring is a valuable synthetic transformation. scilit.commdpi.com this compound can be used to introduce a phenylseleno group onto the quinone scaffold.
The arylation of 1,4-quinones is an effective method for introducing new substituents. researchgate.net While many methods involve transition metal catalysis or radical couplings, direct selenenylation offers another route. nih.govresearchgate.net The reaction of 2-halogeno-1,4-naphthoquinones with phenyl selenide ion, which can be generated from diphenyl diselenide, efficiently converts them into the corresponding 2-(phenylseleno)-1,4-naphthoquinones. Depending on the substrate and reaction conditions, bis-selenenylation can also occur. For example, 2,3-dichloro-1,4-naphthoquinone can be converted to 2,3-bis(phenylseleno)-1,4-naphthoquinone. The regioselectivity of these reactions is crucial for the synthesis of specific quinone derivatives.
Synthesis of Se-Phenyl O,O-Dialkyl Phosphoroselenoates
This compound is a reagent for the synthesis of organophosphorus compounds containing a phosphorus-selenium (P-Se) bond. Specifically, it can be used to prepare Se-Phenyl O,O-Dialkyl Phosphoroselenoates. These compounds are synthesized through the reaction of a dialkyl phosphite (B83602) with diphenyl diselenide in the presence of iodine. This reaction mixture generates this compound in situ, which then reacts with the phosphite.
The general reaction involves the electrophilic attack of the selenium atom on the phosphorus atom of the dialkyl phosphite. This process, known as phosphorothioselenenylation when starting with a thiophosphite, forms the desired P-Se bond, yielding the Se-Phenyl O,O-Dialkyl Phosphoroselenoate product. researchgate.net
Table of Research Findings on Selenocyclization
| Starting Material | Reagent System | Product Type | Key Finding |
| Unsaturated Alcohols | PhSeI (or Ph₂Se₂/I₂) | Cyclic Ethers (Tetrahydrofurans) | Intramolecular attack of the hydroxyl group on an intermediate seleniranium ion leads to cyclization. cardiff.ac.ukresearchgate.net |
| Unsaturated Carboxylic Acids | PhSeCl / PhSeBr | Lactones | The reaction proceeds via a seleniranium ion intermediate, which is captured by the internal carboxylate. acs.orgresearchgate.net |
| Chiral Unsaturated Amines | PhSeBr | Chiral Seleno-heterocycles | High diastereoselectivity can be achieved, dependent on reaction temperature and substrate structure. researchgate.net |
| Substituted Cyclopropanes | PhSeCl | Acyclic 1,3-difunctionalized products | The reaction occurs via regio- and stereoselective electrophilic ring-opening of the strained C-C bond. rsc.org |
Catalytic Paradigms in Benzeneselenenyl Iodide Mediated Reactions
Iodine-Catalyzed Selenenylation Processes
Molecular iodine has emerged as an effective catalyst for selenenylation reactions of alkenes using organoselenium precursors like diphenyl diselenide. mdpi.com This approach is valued for its use of a non-toxic, inexpensive, and easy-to-handle catalyst. mdpi.com The catalytic cycle is initiated by the reaction of diphenyl diselenide with iodine, which generates the active catalytic species, benzeneselenenyl iodide (PhSeI). cardiff.ac.uk
This electrophilic selenium species then activates the carbon-carbon double bond of an alkene, leading to the formation of a three-membered seleniranium ion intermediate. cardiff.ac.uk This intermediate is subsequently attacked by a nucleophile, resulting in the difunctionalization of the alkene. For instance, in the presence of an alcohol, this process leads to alkoxyselenenylation. The reaction is highly regioselective, with the selenium atom typically adding to the terminal carbon of unsymmetrical alkenes. mdpi.com The final step in the catalytic cycle involves the regeneration of the this compound species, allowing the process to continue. cardiff.ac.uk
Table 1: Iodine-Mediated Alkoxyselenylation of Alkenes with Elemental Selenium
| Alkene Substrate | Alcohol | Product Yield (%) | Reference |
| Heptene-1 | Methanol | 86 | mdpi.com |
| Styrene (B11656) | Methanol | 81 | mdpi.com |
| Octene-1 | Propan-2-ol | 80 | mdpi.com |
| Cyclohexene (B86901) | Methanol | 83 | mdpi.com |
| 1,5-Hexadiene (B165246) | Methanol | 70 | mdpi.com |
Transition Metal-Free Catalysis Approaches
Recent advancements in organic synthesis have highlighted the utility of organoselenium compounds in transition-metal-free catalytic processes. These methods offer significant advantages, including reduced cost, lower toxicity, and enhanced functional group compatibility. rsc.org Organoselenium-catalyzed difunctionalization of alkenes has become a powerful strategy for producing high-value vicinal difunctionalized molecules without the need for transition metals. rsc.orgresearchgate.net
Table 2: Examples of Transition Metal-Free Selenylation Reactions
| Reaction Type | Substrates | Conditions | Key Feature | Reference |
| α-Selenylation of Ketones | Cyclohexanone, Diphenyl diselenide | Blue LEDs, Pyrrolidine (B122466) (cat.) | Photoinduced, photosensitizer-free | nih.gov |
| Difunctionalization of Alkenes | Alkenes, Nucleophiles | Organoselenium catalyst | Avoids toxic heavy metals | rsc.orgresearchgate.net |
| Selanylation/Cyclization | Alkynyl aryl ketones, Sulfonoselenoates | No catalyst/oxidant | Metal-free cascade reaction | researchgate.net |
| Selenosulfonylation of Alkynes | Alkynes, Selenosulfones | No catalyst/additives | Spontaneous difunctionalization | nih.gov |
Principles of Recyclability and Waste Minimization in Organoselenium Catalysis
The principles of green chemistry, particularly waste minimization and catalyst recyclability, are central to the development of modern organoselenium catalysis. A key strategy is the use of catalytic, rather than stoichiometric, amounts of the selenium reagent. This is often achieved through a catalytic cycle where the active selenium species is regenerated in situ. For instance, a diselenide can serve as a stable pre-catalyst, which generates the active benzeneselenenyl halide during the reaction and is then reformed at the end of the cycle. cardiff.ac.uk
Minimizing waste is also addressed by improving reaction efficiency and reducing the number of synthetic steps. One-pot procedures, where multiple transformations occur in the same reaction vessel, are highly effective in this regard as they reduce the need for purification of intermediates, thereby saving solvents and energy. nih.gov Furthermore, the development of reactions that proceed under solvent-free or environmentally benign conditions, such as using light as an energy source, contributes significantly to waste reduction. rsc.orgnih.gov The inherent stability and lower toxicity of many organoselenium catalysts compared to heavy metal alternatives also align with the goals of creating safer and more sustainable chemical processes. rsc.org
Role of Hypervalent Iodine Reagents in Activating Organoselenium Species
Hypervalent iodine reagents serve as powerful oxidants in organic synthesis and play a crucial role in activating organoselenium species for catalytic reactions. These reagents can oxidize a Se(II) species, such as diphenyl diselenide or this compound, to a more electrophilic Se(IV) state. This activation dramatically increases the reactivity of the selenium center, enabling it to participate in a wider range of chemical transformations.
For example, an ortho-substituted phenyl selenium catalyst can be oxidized in situ to form a tetrasubstituted neutral hypervalent selenium species. acs.org This highly active intermediate can then efficiently catalyze various electrophilic functionalization reactions, including halogenations and cyclizations. acs.org The catalytic cycle involves the oxidation of the Se(II) catalyst to the Se(IV) state by an external oxidant, reaction with the substrate, and subsequent reductive elimination to regenerate the Se(II) catalyst. The use of hypervalent iodine reagents as the terminal oxidant in such cycles provides a metal-free method for generating highly reactive selenium electrophiles, facilitating reactions that might otherwise be sluggish or require harsher conditions.
Advanced Spectroscopic and Computational Approaches in Benzeneselenenyl Iodide Research
Spectroscopic Probing of Reaction Intermediates and Pathways
Direct observation of reactive intermediates is crucial for confirming mechanistic proposals. In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for isolating unstable species, providing a window into the dynamic transformations occurring in the reaction vessel.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) and in-situ Infrared (IR) spectroscopy are indispensable tools for studying the mechanisms of reactions involving benzeneselenenyl halides. researchgate.net By conducting reactions at low temperatures, it is possible to slow down reaction rates significantly, allowing for the detection and characterization of short-lived intermediates.
A notable study on the selenocyclization of unsaturated esters with benzeneselenenyl halides demonstrated the power of these techniques. researchgate.net Using VT-NMR and in-situ IR, researchers were able to monitor the reaction of a silyl (B83357) ester with benzeneselenenyl chloride. At -70°C, the reaction cleanly and quantitatively formed a stable chloroselenylation adduct, which was identified as the Markovnikov isomer. researchgate.net As the temperature was raised, spectroscopic monitoring showed this adduct undergoing three distinct processes: reversion to the starting materials, isomerization to the anti-Markovnikov adduct, and cyclization to the final selenolactone product. researchgate.net These observations provided direct evidence for the reversible formation of the initial adduct and its subsequent transformation pathways.
Crucially, the intermediacy of the key seleniranium ion was established through these spectroscopic methods. researchgate.net By independently synthesizing and spectroscopically identifying the seleniranium ion, researchers could confirm its role as a central, albeit transient, species in the reaction manifold, from which all observed products and intermediates were derived. researchgate.net Further NMR investigations have also been used to study the dynamics of alkene-to-alkene transfer of the selenium moiety from pre-formed, stable seleniranium ions, showcasing the versatility of NMR in probing the reactivity of these intermediates. rsc.org
Computational Chemistry for Rationalizing Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential partner to experimental studies, providing a theoretical framework to understand and predict the behavior of benzeneselenenyl iodide in chemical reactions. rsc.orgresearchgate.net These methods allow for the detailed exploration of potential energy surfaces, revealing the energetic costs and benefits of different reaction pathways and explaining the origins of chemical selectivity.
The reaction of this compound with an alkene is a multi-step process involving several intermediates and transition states. Thermodynamic and kinetic modeling provides quantitative estimates of the energy changes throughout this process. The generally accepted mechanism involves the initial formation of a loosely bound π-complex between the alkene and the selenium reagent, followed by progression through a transition state to form the cyclic seleniranium ion intermediate. This intermediate is then attacked by the iodide nucleophile in a rate-determining step to yield the final product. nih.gov
| Species | Description | Relative ΔG (kcal/mol) |
|---|---|---|
| Reactants | Propene + PhSeI | 0.0 |
| π-Complex | Initial association complex | -2.5 |
| TS1 | Transition state to seleniranium ion | +10.2 |
| Intermediate | Seleniranium ion + I⁻ | +4.5 |
| TS2 (Markovnikov) | Transition state for iodide attack at C2 | +15.8 |
| TS2 (anti-Markovnikov) | Transition state for iodide attack at C1 | +17.9 |
| Product (Markovnikov) | 1-iodo-2-(phenylselanyl)propane | -12.0 |
Note: The data in the table are illustrative and represent typical energy profiles calculated for such reactions.
Reactions of this compound with unsymmetrical alkenes are often highly selective, yielding specific regio- and stereoisomers. Computational chemistry provides a powerful tool for explaining and predicting these outcomes. rsc.orgnih.govresearchgate.net Generally, these reactions exhibit high Markovnikov regioselectivity and anti-stereospecificity. nih.gov
Regioselectivity: The preference for Markovnikov addition is explained by examining the transition states for the nucleophilic attack of iodide on the two different carbon atoms of the seleniranium ion. DFT calculations consistently show that the transition state corresponding to the attack at the more substituted carbon is lower in energy. nih.gov This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.
Stereoselectivity: The exclusive formation of the anti-addition product is rationalized by comparing the energy of the transition states for syn- and anti-attack. The nucleophile attacks the carbon atom from the side opposite to the bulky phenylselanyl group of the seleniranium ring. This backside attack is sterically favored and results in a lower activation barrier compared to the syn-pathway, where the nucleophile would approach from the more hindered same side.
The seleniranium ion is the central intermediate governing the outcome of many reactions involving this compound. Theoretical studies provide deep insights into its structure, stability, and electrophilic nature. DFT calculations can model how different substituents on the phenyl ring of the selenium electrophile or on the alkene affect the stability of the ion. unimelb.edu.au
Gas-phase studies, supported by DFT calculations, have shown that electron-withdrawing groups on the phenyl ring increase the reactivity of the seleniranium ion towards nucleophiles. unimelb.edu.au This is quantified by a positive ρ value in a Hammett plot, indicating that the reaction is favored by a more electrophilic selenium center. unimelb.edu.au Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to map the charge distribution within the ion, confirming that the carbon atoms of the three-membered ring bear significant partial positive charge, making them susceptible to nucleophilic attack. Furthermore, these studies can rationalize how steric bulk on the selenium atom can hinder reaction pathways. unimelb.edu.au
While most reactions of this compound can be explained by classical transition state theory, computational chemistry allows for the exploration of more complex, non-classical pathways. One such area of investigation involves Post-Transition State Bifurcations (PTSBs) . ucdavis.edursc.orgdigitellinc.com A PTSB occurs when a single transition state leads to two or more distinct products, with the product ratio being determined not by the relative energies of subsequent barriers, but by the dynamic trajectory of the molecule on the potential energy surface immediately after passing the transition state.
To investigate such phenomena, chemists employ Ab Initio Molecular Dynamics (AIMD) simulations. stanford.eduuzh.chyoutube.comrsc.orgresearchgate.net AIMD simulates the actual motion of atoms over time, allowing researchers to follow reaction trajectories from the transition state forward. youtube.com For reactions involving this compound, AIMD could be used to explore scenarios where the seleniranium ion is exceptionally unstable or exists in a very shallow potential energy well. In such cases, the reaction might bypass a stable intermediate, and the selectivity could be governed by dynamic effects rather than purely thermodynamic or kinetic factors. While specific applications of AIMD to this compound are still an emerging field, it represents the frontier for understanding complex, non-statistical reaction outcomes.
Future Directions and Emerging Research Avenues in Benzeneselenenyl Iodide Chemistry
Expansion of Substrate Scope and Reaction Diversity
The electrophilic nature of benzeneselenenyl iodide has been historically exploited in a variety of transformations. Current research is focused on significantly broadening the range of substrates that can undergo efficient reactions, as well as discovering novel reaction pathways. A notable area of expansion is in cascade cyclizations, where complex polycyclic structures can be assembled in a single step.
Recent studies have demonstrated the unique efficacy of selenenyl iodides in initiating cascade cyclizations of polyenes with nitrogen-terminating groups, a transformation that has been challenging with other reagents. nih.govresearchgate.netnih.gov The soft electrophilic character of the selenenyl iodide proves to be highly effective in promoting these complex reactions. nih.gov The substrate scope for these N-terminated cascade cyclizations has been shown to be quite broad, accommodating various carbamate (B1207046) protecting groups and substitutions on the aromatic rings of the aniline (B41778) moiety. nih.govresearchgate.net
| Substrate Protecting Group (R) | Product | Yield (%) |
|---|---|---|
| Acetyl | Tricyclic product 3a | 52 |
| Boc | Tricyclic product 3b | 43 |
| Fmoc | Tricyclic product 3c | 45 |
| Alloc | Tricyclic product 3d | 48 |
| Teoc | Tricyclic product 3e | 55 |
Beyond cyclizations, research is also directed towards expanding the scope of oxyselenenylation and aminoselenenylation reactions, allowing for the introduction of selenium and an oxygen- or nitrogen-containing functional group across a double bond in a wider variety of electronically and sterically diverse alkenes. researchgate.net
Development of Highly Enantioselective Methodologies
A major thrust in modern organic synthesis is the development of methods to control stereochemistry. In the context of this compound chemistry, this translates to the design of highly enantioselective reactions. This is being actively pursued through the use of chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of the selenenylation reaction.
Significant progress has been made in the development of chiral bifunctional selenide (B1212193) catalysts for enantioselective electrophilic aromatic halogenation, a transformation that can be conceptually extended to selenenylation. chinesechemsoc.org These catalysts have proven effective in constructing P-chirogenic compounds with excellent enantioselectivities. The principles guiding the design of these catalysts, which often involve rigid scaffolds and hydrogen-bonding motifs, are being applied to the development of new catalysts for asymmetric reactions involving this compound. Research has shown that C2-symmetric chiral aryl selenium electrophiles are generally more efficient in inducing asymmetry. nih.gov The development of chiral N-heterocyclic carbenes for enantioselective lactonization also provides a promising avenue for future research in selenium-mediated cyclizations. nih.govrsc.orgresearchgate.netnih.gov
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Bis(2-hydroxy-3-methoxyphenyl)phenylphosphine oxide | Chiral Selenide C1 | Chlorinated P-chirogenic phosphine (B1218219) oxide | 99 | 98 |
| Bis(2-hydroxy-3-isopropylphenyl)phenylphosphine oxide | Chiral Selenide C1 | Chlorinated P-chirogenic phosphine oxide | 99 | 99 |
| Bis(2-hydroxy-3-tert-butylphenyl)phenylphosphine oxide | Chiral Selenide C1 | Chlorinated P-chirogenic phosphine oxide | 99 | 99 |
| Bis(2-hydroxy-3-phenylphenyl)phenylphosphine oxide | Chiral Selenide C1 | Chlorinated P-chirogenic phosphine oxide | 99 | 99 |
Future work in this area will likely focus on the design of new chiral selenium-based catalysts that can achieve high enantioselectivity across a broader range of substrates and reaction types, including seleno-lactonizations and other intramolecular cyclizations. mdpi.comnih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of traditional synthetic methods with modern technologies like flow chemistry and automated synthesis offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. While the application of flow chemistry to reactions involving this compound is still in its nascent stages, the potential benefits are significant.
Flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for reactions involving reactive intermediates. For photochemical reactions, microreactors in flow systems can provide more efficient light penetration, leading to higher yields and shorter reaction times compared to batch processes. researchgate.netresearchgate.net The ability to safely handle hazardous reagents and intermediates is another key advantage of flow chemistry.
Automated synthesis platforms, often coupled with high-throughput screening techniques, can accelerate the discovery of new reactions and the optimization of existing ones. semanticscholar.orgunchainedlabs.comnih.gov These systems can be programmed to systematically vary reaction parameters such as catalyst, solvent, and temperature, allowing for the rapid identification of optimal conditions for a given transformation involving this compound.
| Reaction Parameter | Batch Reactor | Flow Reactor | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours | Minutes to Seconds | Increased throughput |
| Temperature Control | Less precise | Highly precise | Improved selectivity and safety |
| Mixing | Often inefficient | Highly efficient | Faster reaction rates |
| Scalability | Challenging | More straightforward | Easier transition to production |
Future research will undoubtedly focus on adapting more reactions involving this compound to flow and automated systems to harness these benefits.
Exploration of Novel Catalytic Systems
The reactivity of this compound can be further enhanced and controlled through the use of novel catalytic systems. Current research is exploring the use of co-catalysts that can activate the C-Se bond or the substrate, leading to new reaction pathways and improved efficiency.
One promising area is the use of Brønsted acids as co-catalysts. It has been shown that Brønsted acid catalysis can enable enantioselective iodocycloetherification, and similar principles could be applied to selenenylation reactions. vub.benih.govrsc.orgresearchgate.net The use of a triphenylphosphine (B44618) selenide co-catalyst in conjunction with a chiral Brønsted acid has been shown to lead to high enantioselectivity. vub.beresearchgate.net Lewis acids are also being investigated for their ability to activate this compound and promote new types of transformations.
Furthermore, the development of hypervalent selenium-halogen species as active halogenating agents suggests that similar hypervalent iodine-selenium species could be generated and utilized in novel catalytic cycles. acs.org These highly reactive intermediates could open up new avenues for the functionalization of a wide range of organic molecules.
Synergistic Applications with Other Areas of Organic Chemistry
The combination of this compound chemistry with other modern areas of organic synthesis, such as photoredox catalysis and electrochemistry, represents a particularly exciting frontier. These synergistic approaches can enable transformations that are not possible through conventional means.
Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates, which can then participate in reactions with this compound. princeton.edunih.govmdpi.commdpi.comuiowa.edu For example, a photoredox catalyst could be used to generate a carbon-centered radical that is then trapped by this compound to form a new C-Se bond. The use of organic photoredox catalysts, such as acridinium (B8443388) salts, is a particularly attractive option due to their tunable redox properties and sustainability. mdpi.com
Electrochemistry provides another powerful tool for generating reactive intermediates and driving chemical reactions. semanticscholar.orgfrontiersin.orgrsc.orgnih.govresearchgate.net The electrochemical generation of electrophilic selenium species from diselenides has been demonstrated, and this approach could be extended to the in situ generation of this compound. semanticscholar.org Furthermore, the use of iodine as a mediator in electrochemical reactions is well-established, suggesting the potential for synergistic iodine/selenium-mediated electrochemical transformations. rsc.org These methods offer a green and sustainable alternative to traditional chemical oxidants and reductants.
Q & A
Basic: What established protocols exist for the synthesis and purification of Benzeneselenenyl iodide, and how can researchers confirm its structural identity?
Answer:
this compound is typically synthesized through selenium-mediated electrophilic substitution or halide exchange reactions. For example, reacting benzene selenol with iodine under controlled anhydrous conditions yields the compound . Purification often involves recrystallization using non-polar solvents to isolate the crystalline product. Structural confirmation requires multimodal characterization :
- NMR spectroscopy (¹H, ¹³C, and ⁷⁷Se NMR) to verify bonding environments.
- X-ray crystallography to resolve molecular geometry and selenium-iodine bond metrics .
- Elemental analysis to confirm stoichiometry.
Researchers must report purity thresholds (e.g., ≥95% by HPLC) and compare spectral data with literature values to validate identity .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound, and what are the critical parameters to report?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and selenium-adjacent carbons.
- X-ray crystallography : Bond lengths (Se–I ≈ 2.5–2.7 Å) and angles (C–Se–I ≈ 95–100°) .
- IR spectroscopy : Stretching frequencies for Se–I bonds (~200–250 cm⁻¹).
Critical parameters to document:
Advanced: How should researchers design experiments to investigate the role of this compound in facilitating selenium-mediated cyclization reactions?
Answer:
A robust experimental design includes:
- Variable control : Fix reaction temperature, solvent polarity, and stoichiometry while varying substrate electronic properties.
- Kinetic profiling : Use stopped-flow techniques to monitor intermediate formation (e.g., seleniranium ions) .
- Isotopic labeling : Introduce ⁷⁷Se or ¹²⁷I isotopes to track bond reorganization via NMR or mass spectrometry.
- Computational support : Perform DFT calculations to map transition states and validate experimental observations .
Advanced: What analytical approaches are effective in reconciling conflicting data regarding the stability of this compound under different atmospheric conditions?
Answer:
Contradictions in stability data (e.g., decomposition rates in humid vs. dry environments) require:
- Controlled replicate studies : Conduct experiments in inert (glovebox) and ambient conditions to isolate humidity effects.
- Statistical analysis : Apply ANOVA to assess significance of observed discrepancies .
- Advanced spectroscopy : Use Raman microscopy to detect hydrolysis products (e.g., selenium oxides) in real time.
Document uncertainties (e.g., ±5% for kinetic measurements) and validate findings against secondary methods like TGA .
Advanced: What computational chemistry methods can complement experimental studies on the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in electrophilic substitutions .
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between selenium and iodine atoms.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
Validate computational models by correlating calculated bond dissociation energies with experimental thermochemical data .
Basic: What are the best practices for documenting and presenting experimental data on this compound reactions in academic publications?
Answer:
- Raw data : Include in appendices (e.g., NMR spectra, crystallographic .cif files) with metadata (instrument settings, calibration dates) .
- Processed data : Summarize key results in tables (e.g., reaction yields, kinetic constants) with error margins (±SD) .
- Reproducibility : Provide step-by-step protocols for synthesis and characterization, adhering to journal guidelines for experimental detail .
Advanced: How can isotope labeling experiments elucidate the mechanistic pathways of this compound in organoselenium chemistry?
Answer:
- ¹²⁷I labeling : Track iodine transfer pathways in cross-coupling reactions using mass spectrometry.
- Kinetic isotope effects (KIE) : Compare reaction rates with natural vs. ⁷⁷Se-enriched reagents to identify rate-determining steps.
- In-situ monitoring : Use synchrotron X-ray absorption spectroscopy (XAS) to observe selenium oxidation states during catalysis .
Advanced: What strategies mitigate the impact of solvent polarity on the reactivity of this compound in cross-coupling reactions?
Answer:
- Solvent screening : Test a dielectric constant (ε) range (e.g., hexane [ε=1.9] to DMF [ε=37]) to correlate polarity with reaction rate.
- Additive optimization : Introduce crown ethers to stabilize ionic intermediates in low-polarity solvents.
- Multivariate analysis : Apply Design of Experiments (DoE) to identify solvent-additive synergies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
